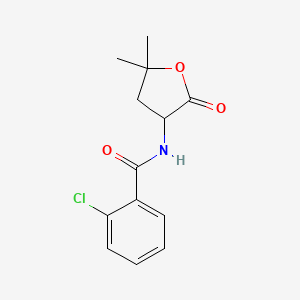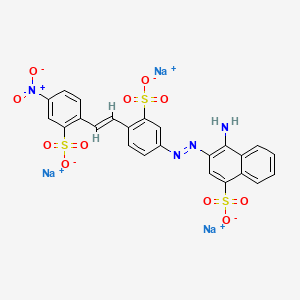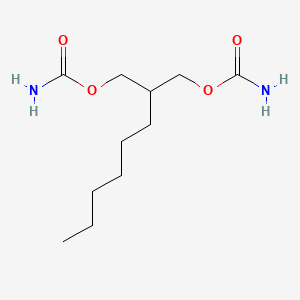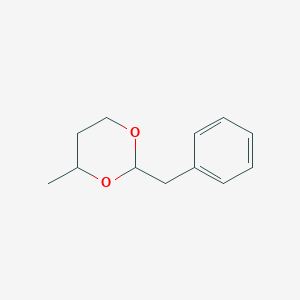
2-Benzyl-4-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are cyclic acetals derived from the reaction of carbonyl compounds with 1,3-diols. The structure of this compound consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with a benzyl group attached to the second carbon and a methyl group attached to the fourth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-methyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 4-methyl-1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction is typically carried out in refluxing toluene, with water being continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves, can enhance the yield and purity of the product. Catalysts like zirconium tetrachloride have been reported to be highly efficient for acetalization under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxane ring into diols.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Alkyl or aryl substituted dioxanes.
Applications De Recherche Scientifique
2-Benzyl-4-methyl-1,3-dioxane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A parent compound with similar structural features but without the benzyl and methyl substitutions.
2-Benzyl-1,3-dioxane: Similar to 2-Benzyl-4-methyl-1,3-dioxane but lacks the methyl group at the fourth position.
4-Methyl-1,3-dioxane: Similar to this compound but lacks the benzyl group at the second position.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
5468-07-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-benzyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-7-8-13-12(14-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clé InChI |
BKOLAFYRIGGULV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


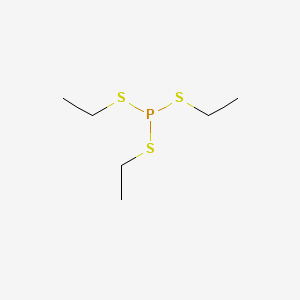
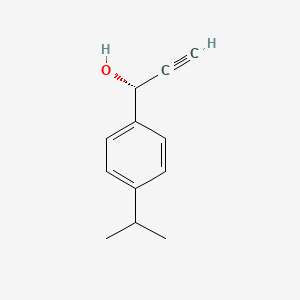
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

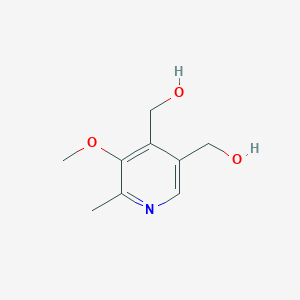
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
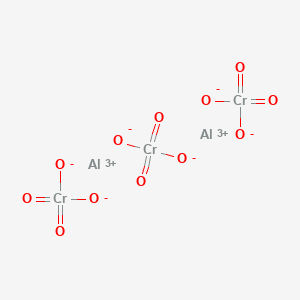

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

